3-Methylcyclopent-2-en-1-ol
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Overview
Description
3-Methylcyclopent-2-en-1-ol is an organic compound with the molecular formula C6H10O It is a cyclopentene derivative with a hydroxyl group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclopent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of hexane-2,5-dione with aqueous potassium hydroxide (KOH) under reflux conditions. This method yields 3-methylcyclopent-2-en-1-one, which can then be reduced to this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors and microwave batch reactors to optimize yield and purity. The use of anion-exchange resins and hydrophobic resins can aid in the isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methylcyclopent-2-en-1-one or 3-methylcyclopent-2-en-1-al.
Reduction: 3-Methylcyclopentanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methylcyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclopent-2-en-1-one: A ketone derivative with similar structural features.
2-Methylcyclopent-2-en-1-ol: An isomer with the methyl group in a different position.
Cyclopent-2-en-1-ol: A simpler analog without the methyl group.
Uniqueness
3-Methylcyclopent-2-en-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methylcyclopent-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIRHTQYODRYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498451 |
Source
|
Record name | 3-Methylcyclopent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3718-59-0 |
Source
|
Record name | 3-Methylcyclopent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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